molecular formula C14H32N4O B12807399 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol CAS No. 6958-66-3

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol

Cat. No.: B12807399
CAS No.: 6958-66-3
M. Wt: 272.43 g/mol
InChI Key: MHUYECSJKBBHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is a complex organic compound that features a combination of diethylamino, piperazinyl, and propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with 4-methyl-1-piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1-piperazinyl)aniline
  • N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Uniqueness

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and development.

Properties

CAS No.

6958-66-3

Molecular Formula

C14H32N4O

Molecular Weight

272.43 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3

InChI Key

MHUYECSJKBBHKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC(CN1CCN(CC1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.